2,4'-Dibromoacetophenone

Description

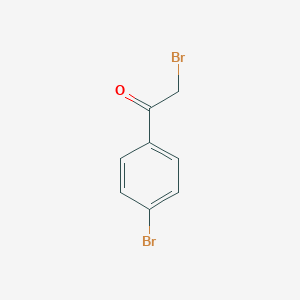

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJSFKCZZIXQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059201 | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | p-Bromophenacyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-73-0 | |

| Record name | 4-Bromophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dibromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dibromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a halogenated aromatic ketone that serves as a versatile reagent and building block in organic synthesis and as a valuable tool in chemical biology. Its utility stems from the presence of two reactive bromine atoms at different positions: one on the aromatic ring and an α-bromo group on the acetyl moiety. This dual reactivity makes it a precursor for a variety of heterocyclic compounds and a useful derivatizing agent. Notably, it has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in numerous signaling pathways and disease states, including neurodegenerative disorders and diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological applications of this compound.

Chemical Structure and Properties

This compound is structurally characterized by an acetophenone (B1666503) core with bromine substituents at the α-carbon of the acetyl group and at the para-position (position 4) of the phenyl ring.

-

IUPAC Name: 2-bromo-1-(4-bromophenyl)ethanone[5]

-

Synonyms: 4-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone, GSK-3β Inhibitor VII[4][6][7]

-

CAS Number: 99-73-0[7]

-

Molecular Formula: C₈H₆Br₂O[7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 277.94 g/mol | [6] |

| Appearance | Slightly yellow to beige crystalline solid | [5][6] |

| Melting Point | 107-111 °C | [5] |

| Boiling Point | 141.5 °C (at 760 mmHg, estimated) | [6] |

| Solubility | Soluble in DMSO (2 mg/ml), DMF (5 mg/ml), methanol (B129727) (20 mg/ml), ethanol (B145695), and toluene. Insoluble in water. | [6][8] |

| Stability | Stable under normal storage conditions. | [6] |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N | [6] |

| SMILES | BrCC(=O)c1ccc(Br)cc1 | [5] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the selective α-bromination of 4'-bromoacetophenone (B126571). This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[9][10]

Experimental Protocol: Synthesis from 4'-Bromoacetophenone

This protocol is adapted from established methods for the α-bromination of acetophenones.[11]

Materials:

-

4'-Bromoacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

50% Ethyl Alcohol (for washing)

-

95% Ethyl Alcohol (for recrystallization)

Procedure:

-

In a suitable flask, dissolve 4'-bromoacetophenone (1.0 equivalent) in glacial acetic acid.

-

While vigorously stirring the solution, slowly add bromine (1.0 equivalent) dropwise. It is crucial to maintain the reaction temperature below 20°C during the addition, using an ice bath if necessary.

-

As the reaction progresses (typically after about half of the bromine is added), this compound will begin to precipitate as crystalline needles.[11]

-

After the complete addition of bromine, continue stirring for a short period and then cool the flask in an ice-water bath to maximize product precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless.[11]

-

For purification, recrystallize the air-dried crude product from 95% ethyl alcohol. A typical ratio is approximately 8 mL of ethanol per gram of product.[2]

-

Collect the purified, colorless needles of this compound by filtration and dry them thoroughly. The expected melting point of the purified product is 108–109°C.[11]

Caption: Synthesis workflow of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods. A theoretical study using Density Functional Theory (DFT) has shown good correlation with experimental spectroscopic data.[7]

-

¹H NMR (in CDCl₃): The proton NMR spectrum typically shows two signals in the aromatic region and one signal for the α-methylene protons.

-

δ ~7.64-7.84 ppm: A multiplet corresponding to the four aromatic protons of the p-bromophenyl group.

-

δ ~4.39 ppm: A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).

-

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the α-carbon, and the aromatic carbons. Predicted chemical shifts are approximately:

-

δ ~191 ppm: Carbonyl carbon (C=O).

-

δ ~132 ppm, ~130 ppm, ~129 ppm: Aromatic carbons.

-

δ ~31 ppm: Methylene carbon (-CH₂Br).

-

-

Mass Spectrometry (EI): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ is observed at m/z 276, 278, and 280. The base peak is typically observed at m/z 183/185, corresponding to the loss of the bromomethyl radical (•CH₂Br), forming the stable 4-bromobenzoyl cation.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption is expected in the range of 1680-1700 cm⁻¹ , which is typical for the C=O stretching vibration of an aryl ketone.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the highly reactive α-bromo group, which is susceptible to nucleophilic substitution.

Derivatization Agent for HPLC Analysis

This compound is widely used as a derivatizing agent to facilitate the analysis of compounds lacking a strong chromophore, such as carboxylic acids, by UV detection in HPLC.[2] The reaction involves the esterification of a carboxylic acid to form a 4-bromophenacyl ester, which has strong UV absorbance.

Experimental Protocol: Derivatization of Fatty Acids

-

The carboxylic acid sample is dissolved in a suitable solvent like acetone (B3395972).

-

A solution of this compound (derivatizing agent) in acetone is added.

-

A base, typically a tertiary amine like triethylamine, is added to catalyze the reaction by deprotonating the carboxylic acid.

-

The mixture is heated (e.g., 40-50°C) for a specific duration (e.g., 30-120 minutes) to ensure complete reaction.

-

The reaction is quenched, and the resulting solution containing the UV-active ester derivative is directly analyzed by HPLC.

Caption: General workflow for HPLC derivatization.

Precursor in Organic Synthesis

The α-bromo group is an excellent leaving group, making this compound a valuable substrate for synthesizing various heterocyclic compounds, such as imidazoles and thiazoles, through reactions with nucleophiles like amidines and thioamides. It also undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones.[2]

Biological Activity: Inhibition of GSK-3β

This compound is a well-characterized inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.

-

Potency and Selectivity: It inhibits GSK-3β with an IC₅₀ value of 0.5 µM.[1][2][3][4] It is highly selective for GSK-3β over other kinases like Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[1][2][3][4]

-

Mechanism of Inhibition: It acts as a cell-permeable, non-ATP competitive, and irreversible inhibitor.[3] As a reactive alkylating agent, it is proposed to form a covalent bond with a residue in the enzyme's active site.[3] Studies on similar inhibitors suggest that a key target for covalent modification in the GSK-3β active site is the cysteine residue at position 199 (Cys-199).[14] The electrophilic α-carbon of this compound is attacked by the nucleophilic thiol group of Cys-199, leading to irreversible alkylation and inactivation of the enzyme.

Caption: Proposed covalent inhibition of GSK-3β.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[15]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, mist, or gas.

-

Storage: Store in a cool, dry place in a tightly closed container. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 99-73-0 [chemicalbook.com]

- 3. GSK-3b Inhibitor VII [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.cn]

Synthesis of 2,4'-Dibromoacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2,4'-dibromoacetophenone from 4'-bromoacetophenone (B126571), a key reaction in the production of various pharmaceutical intermediates. The document outlines two primary synthetic methodologies: direct bromination using elemental bromine and a milder approach utilizing pyridine (B92270) hydrobromide perbromide. Detailed experimental protocols, comparative quantitative data on reaction yields, and a visual representation of the experimental workflow are presented to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted aromatic ring, allows for a diverse range of subsequent chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide focuses on the α-bromination of commercially available 4'-bromoacetophenone, a common and cost-effective starting material.

Synthetic Methodologies

The synthesis of this compound from 4'-bromoacetophenone primarily involves the electrophilic substitution of the α-hydrogen atom of the ketone. Two effective methods are highlighted herein, differing in the choice of brominating agent and reaction conditions.

Method 1: Direct Bromination with Elemental Bromine in Acetic Acid

This classical approach involves the direct use of liquid bromine as the brominating agent in a suitable solvent, typically glacial acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Method 2: Bromination with Pyridine Hydrobromide Perbromide

To circumvent the hazards associated with handling liquid bromine, a solid and more manageable reagent, pyridine hydrobromide perbromide (PHPB), can be employed. This reagent releases bromine in situ, offering a safer and often more selective bromination.

Quantitative Data Summary

The choice of brominating agent and reaction conditions can significantly impact the yield of this compound. The following table summarizes the reported yields for the two primary synthetic methods.

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Bromine (Br₂) | Glacial Acetic Acid | < 20 | 0.5 | 69-72 | [1] |

| 2 | Pyridine Hydrobromide Perbromide (PHPB) | Acetic Acid | 90 | Not Specified | > 66 | [2] |

Experimental Protocols

Method 1: Synthesis of this compound using Bromine in Glacial Acetic Acid[1]

Materials:

-

4'-Bromoacetophenone

-

Glacial Acetic Acid

-

Bromine

-

50% Ethyl Alcohol

-

95% Ethyl Alcohol

Procedure:

-

In a 500-cc flask, dissolve 50 g (0.25 mole) of 4'-bromoacetophenone in 100 cc of glacial acetic acid.

-

With vigorous shaking, slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, ensuring the temperature is maintained below 20°C. The addition should take approximately 30 minutes. Needles of p-bromophenacyl bromide will begin to separate when about half of the bromine has been added.

-

After the complete addition of bromine, cool the flask in an ice-water bath.

-

Filter the crude product with suction and wash the crystals with approximately 100 cc of 50% ethyl alcohol until they are colorless.

-

Air-dry the product. The crude yield is typically 55-60 g with a melting point of 106–108°C.

-

For further purification, recrystallize the crude product from 400 cc of 95% ethyl alcohol. This yields 48–50 g (69–72%) of colorless needles with a melting point of 108–109°C.

Method 2: Synthesis of this compound using Pyridine Hydrobromide Perbromide[2][3]

Materials:

-

4'-Bromoacetophenone

-

Pyridine Hydrobromide Perbromide

-

Acetic Acid

-

Petroleum Ether

Procedure:

-

Combine 4'-bromoacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (5.5 mmol) in a 50 mL round-bottom flask.

-

Add 20 mL of acetic acid to the flask.

-

Stir the reaction mixture at 90°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the crude product.

-

Filter the precipitate and wash with water.

-

Dissolve the crude product in a suitable organic solvent, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from petroleum ether to obtain the final product.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone (CAS number 99-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 2,4'-Dibromoacetophenone (CAS No. 99-73-0). Particular emphasis is placed on its emerging role as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease and other pathologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid that is sparingly soluble in water but soluble in various organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-73-0 | |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | [1] |

| Appearance | Off-white to slightly yellow crystalline solid | [2] |

| Melting Point | 107-111 °C | [2] |

| Boiling Point | 141.5 °C at 760 mmHg (decomposes) | [3] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, and dimethylformamide. | |

| Density | 1.7855 g/cm³ (rough estimate) | [3] |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N | |

| SMILES | BrCC(=O)c1ccc(Br)cc1 |

Spectroscopic data are crucial for the identification and characterization of this compound. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~4.4 (s, 2H, -CH₂Br), δ ~7.6-7.9 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~30 (-CH₂Br), δ ~128-133 (Ar-C), δ ~190 (C=O) |

| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretch), ν ~1580 cm⁻¹ (C=C aromatic stretch), ν ~600-700 cm⁻¹ (C-Br stretch) |

| Mass Spectrum (EI) | m/z 278 [M]⁺, 183 [M-Br-CO]⁺, 155 [M-Br-CO-CH₂Br]⁺ |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4'-bromoacetophenone (B126571).

Experimental Protocol: Synthesis of this compound

Materials:

-

4'-Bromoacetophenone

-

Glacial Acetic Acid

-

Bromine

-

Ice

-

Ethanol

Procedure:

-

In a fume hood, dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the cooled solution with constant stirring. Maintain the temperature below 20 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as off-white to pale yellow crystals.

Reactivity of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactive α-bromoketone moiety.

This compound can undergo aldol (B89426) condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (B78521)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the flask with vigorous stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone derivative.

-

Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Caption: General workflow for the synthesis of a chalcone derivative via aldol condensation.

This compound is widely used as a derivatizing agent for carboxylic acids, converting them into their corresponding p-bromophenacyl esters. These esters are often crystalline solids with sharp melting points, facilitating the identification and purification of carboxylic acids.

Experimental Protocol: Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid

-

This compound

-

Potassium carbonate

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add this compound (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 2-3 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting crude ester from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure p-bromophenacyl ester.

The phenacyl group derived from this compound can be used as a protecting group for phenols. The resulting ether is stable to a variety of reaction conditions and can be cleaved under specific deprotection conditions.

Biological Activity: Inhibition of GSK-3β

This compound has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value in the sub-micromolar range. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease.

In the context of Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, one of the hallmark pathologies of the disease. Furthermore, GSK-3β is involved in the processing of amyloid precursor protein (APP), which can lead to the production of amyloid-β (Aβ) peptides that form senile plaques.

The inhibitory action of this compound on GSK-3β is believed to occur through the alkylation of a cysteine residue within the enzyme's active site, leading to irreversible inhibition. This selective inhibition of GSK-3β presents a promising therapeutic strategy for Alzheimer's disease and other GSK-3β-mediated pathologies.

GSK-3β Signaling Pathway and Inhibition

The Wnt/β-catenin signaling pathway is a key regulatory pathway in which GSK-3β plays a central role. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.

Upon binding of a Wnt ligand to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK-3β. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. It then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation, differentiation, and survival.

By inhibiting GSK-3β, this compound mimics the effect of the Wnt signaling pathway, leading to the stabilization and accumulation of β-catenin. This can have therapeutic implications in diseases where the Wnt/β-catenin pathway is downregulated.

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory effect of this compound on GSK-3β.

Conclusion

This compound is a valuable chemical entity with established applications in organic synthesis and significant potential in drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an accessible tool for researchers. The selective and potent inhibition of GSK-3β by this compound highlights its promise as a lead compound for the development of novel therapeutics for Alzheimer's disease and other related disorders. Further investigation into its mechanism of action and structure-activity relationships will be crucial in realizing its full therapeutic potential.

References

A Technical Guide to 2,4'-Dibromoacetophenone: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4'-Dibromoacetophenone, a versatile chemical compound with significant applications in synthetic chemistry, analytical sciences, and biochemical research. This document details its core physical and chemical characteristics, highlights its utility as a derivatizing agent and a selective enzyme inhibitor, and furnishes detailed experimental protocols for its synthesis and application.

Core Physicochemical Properties

This compound is an off-white to slightly yellow crystalline solid.[1][2][3][4] It is stable under standard laboratory conditions but is incompatible with strong bases, and strong oxidizing or reducing agents.[1][3][5][6] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | References |

| CAS Number | 99-73-0 | [1][2][4][7] |

| Molecular Formula | C₈H₆Br₂O | [1][2][8] |

| Molecular Weight | 277.94 g/mol | [1][7][8] |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)ethanone | [9] |

| Synonyms | 4'-Bromophenacyl bromide, p-Bromophenacyl bromide | [1][2][8][9] |

| Appearance | Off-white to light yellow crystalline solid | [1][2][3] |

| Melting Point | 108-110 °C | [1][3][7] |

| Boiling Point | 310 °C | [2] |

| Density | ~1.79 g/cm³ (estimate) | [1][3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | References |

| Water | Insoluble | [1][3][6] |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [1][3][10] |

| Methanol | 20 mg/mL | [1][6] |

| Ethanol (B145695) | 1 mg/mL | [1][3][10] |

| Dimethylformamide (DMF) | 5 mg/mL | [1][3][10] |

| Toluene | Soluble | [1][6] |

Spectral Data

Spectroscopic analysis is crucial for the verification and characterization of this compound. The key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | References |

| ¹H NMR | Spectra available in CDCl₃. Expected signals for aromatic protons and the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl and bromine. | [9][11][12] |

| ¹³C NMR | Spectra available. Expected signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. | [12][13] |

| Infrared (IR) | Conforms to structure, with characteristic peaks for C=O (carbonyl) stretching and C-Br stretching. | [14][9][12] |

| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. | [9] |

Chemical Reactivity and Key Applications

This compound serves as a valuable reagent in multiple scientific domains, from organic synthesis to biochemical analysis. Its reactivity is centered around the α-bromoketone functional group.

Key Chemical Reactions:

-

Condensation Reactions: It readily undergoes condensation with aldehydes to produce α,β-unsaturated ketones, which are important intermediates in organic synthesis.[1][3][15]

-

Esterification: It is widely used for the esterification of carboxylic acids.[1][3] The resulting 4-bromophenacyl esters are crystalline derivatives, useful for the identification and purification of acids.[1]

-

Protecting Group Chemistry: It can be used for the protection of phenols.[1][3]

Primary Applications:

-

Analytical Chemistry: It is a key derivatizing agent for the analysis of fatty acids and other carboxylic acids by High-Performance Liquid Chromatography (HPLC).[1][3][16] The resulting esters have a strong UV chromophore, enabling sensitive detection.

-

Biochemical Research: It functions as a cell-permeable, non-ATP competitive, and selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β) with an IC₅₀ value of 0.5 μM.[1][10] It shows high selectivity for GSK-3β over protein kinase A (PKA).[1][10]

Caption: Key applications of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of this compound are provided below.

This protocol outlines the synthesis starting from bromobenzene (B47551) via a Friedel-Crafts acylation, followed by an alpha-bromination.

Step A: Synthesis of 4'-Bromoacetophenone (B126571) (Precursor)

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 2.5 moles of bromobenzene in 1 L of dry carbon disulfide.

-

Carefully add 5.6 moles of anhydrous aluminum chloride to the mixture.

-

Heat the mixture on a steam bath to initiate gentle reflux.

-

Slowly add 2.0 moles of acetic anhydride (B1165640) through the dropping funnel over 1-2 hours. Hydrogen chloride gas will evolve and should be directed to a gas trap.

-

After the addition is complete, continue to reflux the mixture for approximately one hour.

-

Cool the reaction mixture and carefully decompose the complex by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Wash it sequentially with water, a dilute sodium hydroxide (B78521) solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride and distill off the carbon disulfide solvent.

-

The crude 4'-bromoacetophenone can be purified by vacuum distillation.

Step B: Alpha-Bromination to this compound

-

Dissolve the purified 4'-bromoacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (B151607) (500 mL) in a flask protected from light.

-

Slowly add an equimolar amount of bromine (1 mole) dropwise to the solution while stirring. The reaction is often initiated with a small amount of HBr catalyst.

-

Maintain the reaction temperature between 20-30°C. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the evolution of HBr gas ceases.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acids, and then wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.

-

The crude this compound can then be purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

-

Dissolve the crude this compound in hot ethanol (approximately 8 mL of ethanol per gram of crude product).[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.

-

Hot-filter the solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum. The expected melting point of the pure product is 108-110 °C.[1]

-

In a 2 mL vial, dissolve approximately 1 mg of the carboxylic acid sample in 500 µL of acetone (B3395972) or acetonitrile.

-

Add a 1.5 molar excess of this compound.

-

Add a 2 molar excess of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to catalyze the reaction.

-

Seal the vial and heat the mixture at 60-80 °C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

If necessary, filter or centrifuge the sample to remove any precipitated salts.

-

Dilute an aliquot of the resulting solution with the mobile phase and inject it into the HPLC system for analysis, typically using a UV detector set around 260 nm.

Caption: Workflow for carboxylic acid derivatization using 2,4'-DBA.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and a lachrymator (induces tears).[2][3][9] It can cause severe skin burns and eye damage.[8][9] It may also be harmful if inhaled or swallowed.[8]

-

Handling: Always handle in a well-ventilated chemical fume hood.[2][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5][8]

-

Storage: Store in a cool, dry, well-ventilated area below 30°C.[1][3] Keep the container tightly closed and away from incompatible materials such as strong bases, oxidizers, and reducing agents.[1][2][3]

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |

Conclusion

This compound is a compound of considerable utility for professionals in chemistry and drug development. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable tool for synthesizing complex molecules, performing sensitive analytical measurements, and investigating biological pathways through selective enzyme inhibition. Proper understanding of its characteristics and adherence to safety protocols are essential for its effective and safe utilization in a research environment.

References

- 1. This compound | 99-73-0 [chemicalbook.com]

- 2. This compound(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound CAS#: 99-73-0 [m.chemicalbook.com]

- 4. 112680100 [thermofisher.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. parchem.com [parchem.com]

- 7. 2,4 -Dibromoacetophenone 98 99-73-0 [sigmaaldrich.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 99-73-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. 2,4′-ジブロモアセトフェノン derivatization grade (HPLC), LiChropur™, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

2,4'-Dibromoacetophenone molecular weight and formula

This technical guide provides an in-depth overview of 2,4'-Dibromoacetophenone, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. The guide details its core physicochemical properties, experimental protocols for its synthesis, and its role in chemical reactions.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Parameter | Value | References |

| Molecular Formula | C₈H₆Br₂O | [1][2][3][4] |

| Molecular Weight | 277.94 g/mol | [1][3] |

| Alternate Names | alpha,4-Dibromoacetophenone, 4-Bromophenacyl bromide | [2] |

| CAS Number | 99-73-0 | [2][3] |

| Appearance | Light yellow to beige crystalline solid | [4] |

| Melting Point | 107-111 °C | [4] |

Experimental Protocols

Synthesis of α-Bromoacetophenone Derivatives

A common application involving acetophenone (B1666503) derivatives is α-bromination. The following protocol is a representative example for the synthesis of α-bromoacetophenone derivatives, which can be adapted for this compound.[5]

Materials:

-

Acetophenone derivative (e.g., 4-Chloroacetophenone, 5.0 mmol)

-

Pyridine (B92270) hydrobromide perbromide (5.5 mmol)

-

Acetic acid (20 mL)

-

50 mL round-bottom flask

-

Condensing tube

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle)

-

Thin-Layer Chromatography (TLC) equipment

-

Developing agent (e.g., petroleum ether:ethyl acetate (B1210297) = 1:5 v/v)

-

UV lamp (λ = 254 nm)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Combine the acetophenone derivative (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.

-

Stir the reaction mixture at 90°C.[5]

-

Monitor the progress of the reaction in real-time using Thin-Layer Chromatography (TLC).[5] The mixture of petroleum ether:ethyl acetate = 1:5 (v/v) can be used as the development agent, and the spots can be observed under a UV lamp.[5]

-

The reaction should be complete in approximately 3 hours, as indicated by the disappearance of the starting material on the TLC plate.[5]

-

Once the reaction is complete, add sodium sulfite (8 mmol) and continue stirring at room temperature.[6]

-

Extract the organic layer with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer with sodium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent such as petroleum ether-ethyl acetate.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of α-bromoacetophenone derivatives, a process where this compound can be a key reagent or product.

References

- 1. 2',4'-Dibromoacetophenone | C8H6Br2O | CID 2303036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 99-73-0 [chemicalbook.com]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 2,4'-Dibromoacetophenone: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4'-Dibromoacetophenone (CAS No. 99-73-0). The information herein is critical for ensuring the integrity of the compound in research, development, and manufacturing, particularly when used as a pharmaceutical intermediate or analytical reagent.[1][2] This document compiles data from safety data sheets and chemical suppliers and outlines a framework for stability testing based on established regulatory guidelines.

Compound Profile

This compound is a crystalline solid recognized for its role as an inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β) and as a derivatization reagent for the analysis of fatty acids by HPLC.[3][4] Its chemical integrity is paramount for reproducible experimental results and the safety of downstream applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 99-73-0 | [3][5][6][7] |

| Molecular Formula | C₈H₆Br₂O | [3][5][7][8] |

| Molecular Weight | 277.94 g/mol | [3][5][8][9] |

| Appearance | Slightly yellow to beige crystalline solid | [3][7] |

| Melting Point | 107-111 °C | [3][7] |

| Solubility | Insoluble in water. Soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, toluene, and ethanol. | [3][4] |

| UV Maximum (λmax) | 263 nm | [4] |

Stability Profile and Degradation

2.1 General Stability

This compound is generally considered stable at room temperature when stored in closed containers under normal handling conditions.[3][5][10][11] However, its reactivity as an α-haloketone suggests potential susceptibility to degradation under specific environmental stressors.

2.2 Incompatibilities and Hazardous Decomposition

To maintain stability, the compound must be stored away from incompatible materials. It is known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][10][11] Exposure to high temperatures, such as in a fire, can lead to thermal decomposition, generating hazardous products including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5][10][12]

While specific, publicly available forced degradation studies on this compound are limited, its structure suggests potential degradation pathways under stress conditions, such as hydrolysis or nucleophilic substitution at the α-bromo position.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 99-73-0 [chemicalbook.com]

- 4. This compound | CAS 99-73-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2',4'-Dibromoacetophenone | C8H6Br2O | CID 2303036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4 -Dibromoacetophenone for HPLC derivatization, LiChropur , = 99.0 HPLC 99-73-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Solubility of 2,4'-Dibromoacetophenone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4'-Dibromoacetophenone in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is utilized. It includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperatures at which these solubilities were determined are not consistently reported in the available literature; therefore, these values should be considered as approximate and may vary with temperature.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) (approx.) |

| Methanol | 20[1][2][3] | ~0.072 |

| Dimethyl Sulfoxide (DMSO) | 5[1][2][3] | ~0.018 |

| N,N-Dimethylformamide (DMF) | 5[4] | ~0.018 |

| Toluene | Soluble[1][2][3] | - |

| Ethanol | Soluble[1][2][3] | - |

| Water | Insoluble[1][2][3] | - |

Note: Molar solubility was calculated using the molecular weight of this compound (277.94 g/mol ). The terms "Soluble" indicate qualitative observations without specific quantitative values. The lack of precise temperature data highlights the necessity for researchers to determine solubility under their specific experimental conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for two common and reliable methods for determining the solubility of a crystalline solid like this compound: the Isothermal Shake-Flask Method and the Polythermal Method.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility at a constant temperature.[5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a precise volume of the desired organic solvent into several vials or flasks.

-

-

Equilibration:

-

Add the excess this compound to each vial containing the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared in the same solvent.

-

UV-Visible Spectroscopy: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

-

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves upon controlled heating.[7][8][9]

Principle: A series of samples with known concentrations of the solute in the solvent are prepared. Each sample is slowly heated, and the temperature at which the last crystal of the solute dissolves is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of vials with accurately known masses of this compound and the desired solvent to create a range of known concentrations.

-

Ensure the vials are securely sealed to prevent solvent loss during heating.

-

-

Dissolution Point Determination:

-

Place the vials in a controlled heating block or a device equipped with a camera and temperature sensor (e.g., a Crystal16 instrument).

-

Stir the samples continuously.

-

Slowly heat the samples at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure quasi-equilibrium.

-

Visually or instrumentally observe the point at which the last crystal of this compound dissolves completely. This temperature is the clearing point or saturation temperature for that concentration.

-

-

Data Analysis:

-

Plot the measured saturation temperatures against the corresponding concentrations.

-

This plot represents the solubility curve of this compound in the specific solvent as a function of temperature.

-

-

Data Reporting:

-

The results are presented as a solubility curve or a table of solubility values at different temperatures.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. This compound | 99-73-0 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 99-73-0 [m.chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

2,4'-Dibromoacetophenone: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone, a halogenated aromatic ketone, has emerged as a important and versatile building block in the field of organic synthesis. Its unique chemical structure, featuring two bromine atoms at strategic positions, offers multiple reaction sites for the construction of a diverse array of heterocyclic and bicyclic compounds. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in the synthesis of key molecular scaffolds, and an exploration of the biological activities of its derivatives, underscoring its significance in medicinal chemistry and drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthetic chemistry. The compound is a crystalline solid, with its key properties summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O |

| Molecular Weight | 277.94 g/mol |

| Appearance | Off-white to light yellow or beige crystalline solid |

| Melting Point | 107-111 °C |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, toluene, and ethanol (B145695). Insoluble in water. |

| CAS Number | 99-73-0 |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)ethanone |

Core Applications in Organic Synthesis

This compound serves as a pivotal precursor for the synthesis of a multitude of organic molecules, most notably chalcones, thiazoles, and pyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. This compound is an excellent substrate for this reaction, leading to the formation of brominated chalcones which have demonstrated a wide range of pharmacological activities.

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (B42025) (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.

-

Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 10-40% w/v) dropwise. The reaction is typically maintained at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 5-6 to precipitate the chalcone (B49325) product. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

dot

Synthesis of Thiazole (B1198619) Derivatives

The α-bromo ketone functionality in this compound makes it an ideal starting material for the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793).

-

Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 ml).[1]

-

Reaction Conditions: Reflux the reaction mixture at approximately 78°C.[1] The reaction progress can be monitored by TLC.[1]

-

Product Isolation: After the reaction is complete, cool the mixture and pour it over crushed ice to precipitate the solid product.[1]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from hot ethanol.[1]

dot

Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones

Chalcones derived from this compound can be further utilized as precursors for the synthesis of pyrimidine derivatives. This is typically achieved by reacting the α,β-unsaturated ketone system of the chalcone with a reagent containing a N-C-N fragment, such as urea (B33335) or guanidine.

-

Reactant Mixture: A mixture of a chalcone derived from this compound (0.01 mol) and urea (0.01 mol) are dissolved in ethanol.[2]

-

Base Addition: A 40% aqueous solution of potassium hydroxide is slowly added to the mixture with constant stirring.[2]

-

Reaction Conditions: The reaction mixture is refluxed for approximately 4 hours.[2]

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl to precipitate the pyrimidine derivative.[2]

-

Purification: The resulting solid is filtered, washed with water, dried, and can be recrystallized from a suitable solvent.[2]

dot

Biological Activities of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a vast library of compounds with diverse biological activities. The presence of the 4-bromophenyl moiety is often associated with enhanced potency.

Antimicrobial Activity

Chalcones and their heterocyclic derivatives containing the 4-bromophenyl group have demonstrated significant activity against a range of microbial pathogens. The α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.

| Compound Class | Test Organism | Activity (MIC/Inhibition Zone) |

| Brominated Chalcone | Staphylococcus aureus | MIC = 15.625 - 125 µM |

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 mm (inhibition zone) |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 mm (inhibition zone) |

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of brominated chalcones against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast) | 45 µM |

| Brominated chalcone derivative (H72) | Gastric cancer | 3.57 - 5.61 µM |

The anticancer properties of 4-bromochalcone (B160694) derivatives are often linked to their ability to modulate key cellular signaling pathways. One prominent mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] Additionally, these compounds have been shown to interfere with inflammatory pathways, such as the MAPK/NF-κB signaling cascade, which are often dysregulated in cancer.[3]

dot

Anticonvulsant Activity

Derivatives of this compound are being explored for their potential as anticonvulsant agents. While specific ED₅₀ values for direct derivatives are not extensively reported, related structures have shown promising activity in animal models of seizures. The development of novel antiepileptic drugs is an active area of research, and this class of compounds holds potential.[4]

Monoamine Oxidase (MAO) Inhibition

Chalcone-based compounds have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The 4-bromophenyl moiety can contribute to the inhibitory activity. Further investigation into derivatives of this compound as MAO inhibitors is a promising avenue for the development of new therapeutics for neurological disorders.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing a gateway to a rich diversity of heterocyclic compounds with significant pharmacological potential. Its utility in the straightforward synthesis of chalcones, thiazoles, and pyrimidines, coupled with the potent biological activities of the resulting derivatives, makes it a compound of great interest to researchers in medicinal chemistry and drug development. The continued exploration of the synthetic transformations of this compound and the biological evaluation of its derivatives are expected to lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dibromoacetophenone, a vital chemical intermediate and a significant tool in biochemical research. The document details its discovery and historical context, outlines its physicochemical and spectroscopic properties, and provides detailed experimental protocols for its synthesis. Furthermore, it explores its mechanism of action as a selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and visualizes the relevant biological pathways. This guide is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, with the CAS number 99-73-0, is a halogenated aromatic ketone. Structurally, it features a phenyl ring substituted with a bromine atom at the para-position and a bromoacetyl group. This compound has garnered significant attention in the scientific community, not only as a versatile reagent in organic synthesis but also for its specific and potent biological activity.

Its primary significance in recent years stems from its identification as a selective, cell-permeable, and non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This property has made it an invaluable tool for studying the physiological and pathological roles of GSK-3β, an enzyme implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.

Discovery and History

The history of acetophenone (B1666503) derivatives is rooted in the development of synthetic organic chemistry in the 19th century. The Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Crafts, provided a general and powerful method for the synthesis of aromatic ketones, laying the groundwork for the preparation of a vast array of substituted acetophenones.

While the synthesis of various bromoacetophenones was likely achieved in the decades following this discovery, the specific investigation and characterization of this compound for its biological activity is a more recent development. A pivotal moment in its history was the 2003 publication by Conde, S., Pérez, D.I., Martínez, A., et al., in the Journal of Medicinal Chemistry.[3] In this study, this compound was identified from a library of compounds as a novel and potent inhibitor of GSK-3β.[3] This discovery opened the door for its widespread use as a chemical probe to investigate the intricate signaling pathways regulated by this kinase.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 99-73-0 | [4] |

| Molecular Formula | C₈H₆Br₂O | [4] |

| Molecular Weight | 277.94 g/mol | [4] |

| Appearance | Off-white to light yellow crystalline solid | [5] |

| Melting Point | 108-110 °C | |

| Solubility | Soluble in DMSO (5 mg/ml), methanol (B129727) (20 mg/ml), toluene, and ethanol. Insoluble in water. | [1] |

| InChIKey | FKJSFKCZZIXQIP-UHFFFAOYSA-N | [6] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed for the aromatic protons and the methylene (B1212753) protons of the bromoacetyl group. | [6][7] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, the aromatic carbons, and the methylene carbon are characteristic. | [8][9] |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature. | [5][10] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for the two bromine atoms. | [10][11] |

Experimental Protocols: Synthesis of this compound

There are several established methods for the synthesis of this compound. The most common and practical approach involves the α-bromination of 4'-bromoacetophenone (B126571).

Synthesis via Bromination of 4'-Bromoacetophenone

This method is a direct and efficient way to produce this compound.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 4'-bromoacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Mechanism of Action as a GSK-3β Inhibitor

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with a reported IC₅₀ of 0.5 µM.[1][2] It is highly selective for GSK-3β over other kinases like Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[1]

Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[1] It is classified as a reactive alkylating agent.[1] The proposed mechanism of action involves the irreversible formation of a covalent bond between the electrophilic α-carbon of the bromoacetyl group of this compound and a nucleophilic cysteine residue within the GSK-3β enzyme, likely near the active site. This covalent modification leads to the inactivation of the enzyme.

The GSK-3β Signaling Pathway

GSK-3β is a key regulatory kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its activity is tightly regulated by various signaling pathways, most notably the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.

The following diagram illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Applications

The unique properties of this compound have led to its use in several key areas of scientific research:

-

Biochemical Research: As a selective GSK-3β inhibitor, it is extensively used to elucidate the role of this kinase in various cellular processes and disease models.

-

Drug Discovery: It serves as a lead compound for the development of more potent and specific GSK-3β inhibitors for therapeutic applications in neurodegenerative diseases, cancer, and metabolic disorders.

-

Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically active agents.

-

Analytical Chemistry: It is used as a derivatizing agent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a specific biological tool. Its discovery as a potent GSK-3β inhibitor has provided researchers with a powerful means to investigate the complex signaling networks governed by this enzyme. This technical guide has provided a detailed overview of its history, properties, synthesis, and mechanism of action, with the aim of facilitating its effective use in research and development. The continued exploration of this compound and its derivatives holds promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

- 1. This compound | 99-73-0 [chemicalbook.com]

- 2. GSK-3b Inhibitor VII [sigmaaldrich.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 112682500 [thermofisher.com]

- 6. This compound(99-73-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(99-73-0) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2',4'-Dibromoacetophenone | C8H6Br2O | CID 2303036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization of Fatty Acids using 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of fatty acids with 2,4'-Dibromoacetophenone (DBAP) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method allows for sensitive UV detection of fatty acids, which otherwise lack a strong chromophore.

Introduction

Direct analysis of fatty acids by HPLC with UV detection is challenging due to their weak absorption in the UV spectrum. Derivatization with a UV-absorbing agent like this compound converts the fatty acids into their corresponding 4-bromophenacyl esters, which possess a strong chromophore, enabling highly sensitive detection.[1][2] This technique is applicable to a wide range of biological samples, including plasma, tissues, and food products.[3][4]

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the α-carbon of this compound, displacing the bromide ion to form a 4-bromophenacyl ester. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the formation of the carboxylate anion. The resulting esters can be separated by reversed-phase HPLC and detected by a UV detector at approximately 254-260 nm.[1][5]

Experimental Protocols

Several protocols have been developed for the derivatization of fatty acids with this compound. The choice of method may depend on the nature of the fatty acids (e.g., saturated vs. unsaturated) and the required sensitivity.

Protocol 1: Standard Derivatization Procedure

This protocol is suitable for a general-purpose analysis of fatty acids.

Reagents and Materials:

-

This compound (DBAP) solution: 12 g/L in acetone (B3395972).[3]

-

Triethylamine (TEA) solution: 10 g/L in acetone.[3]

-

Acetic acid solution: 2 g/L in acetone.[3]

-

Fatty acid standards or extracted fatty acid samples.

-

Acetone, HPLC grade.

-

Acetonitrile (B52724), HPLC grade.

-

Water, HPLC grade.

-

Reaction vials.

-

Heating block or water bath.

Procedure:

-

Sample Preparation: Evaporate the solvent from the fatty acid standards or the extracted sample to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue in a reaction vial, add 0.5 mL of the DBAP solution and 1.5 mL of the TEA solution.[3]

-

Reaction: Tightly cap the vial, mix the contents, and heat at 50°C for 2 hours. Protect the mixture from light during this step.[3]

-

Termination: After cooling to room temperature, stop the reaction by adding 50 µL of the acetic acid solution.[3]

-